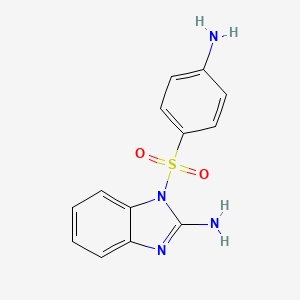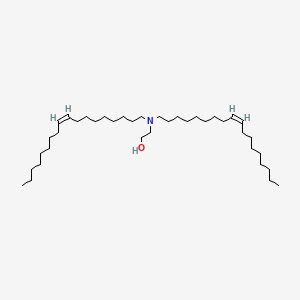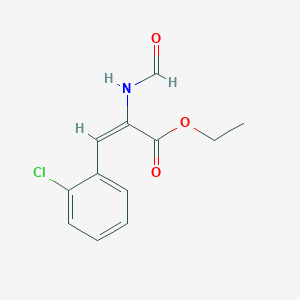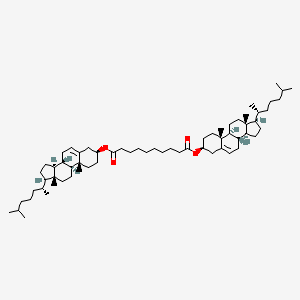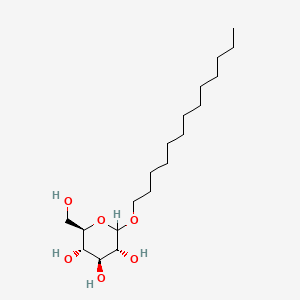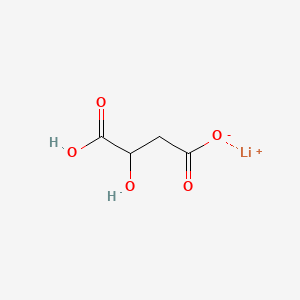
Lithium hydrogen malate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium hydrogen malate is a chemical compound with the formula LiC₄H₅O₅ It is a lithium salt of malic acid, which is an organic compound found in many fruits and is responsible for the sour taste of apples
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium hydrogen malate can be synthesized through the reaction of lithium hydroxide with malic acid. The reaction typically occurs in an aqueous solution, where lithium hydroxide is gradually added to a solution of malic acid until the desired pH is achieved. The reaction can be represented as follows:
LiOH+C₄H₆O₅→LiC₄H₅O₅+H₂O
Industrial Production Methods: Industrial production of this compound involves similar principles but on a larger scale. The process may include steps such as crystallization and purification to obtain high-purity this compound. The use of controlled temperature and pH conditions is crucial to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it loses electrons and forms lithium malate.
Reduction: It can also participate in reduction reactions, gaining electrons to form different lithium-containing compounds.
Substitution: In substitution reactions, this compound can react with other compounds to replace one of its functional groups with another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reactions: These reactions often require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products Formed:
Oxidation: Lithium malate and water.
Reduction: Various lithium-containing compounds depending on the reducing agent used.
Substitution: New compounds with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Lithium hydrogen malate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of mood disorders and neurodegenerative diseases.
Industry: It is used in the production of specialized materials and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism of action of lithium hydrogen malate involves its interaction with various molecular targets and pathways. In biological systems, lithium ions can influence neurotransmitter release, enzyme activity, and cellular signaling pathways. For example, lithium ions are known to inhibit glycogen synthase kinase-3 (GSK-3), which plays a role in regulating mood and cognitive functions. Additionally, this compound may affect the inositol phosphate pathway, which is involved in cellular signaling and regulation.
Vergleich Mit ähnlichen Verbindungen
Lithium Malate: Similar to lithium hydrogen malate but with a different stoichiometry.
Lithium Citrate: Another lithium salt with applications in medicine, particularly in the treatment of bipolar disorder.
Lithium Carbonate: Widely used in the treatment of mood disorders and as a precursor in the synthesis of other lithium compounds.
Uniqueness: this compound is unique due to its specific chemical structure and properties. Its ability to participate in various chemical reactions and its potential therapeutic effects make it a compound of interest in multiple fields of research. Unlike lithium carbonate, which is primarily used in medicine, this compound has broader applications in chemistry and industry.
Eigenschaften
CAS-Nummer |
94333-48-9 |
|---|---|
Molekularformel |
C4H5LiO5 |
Molekulargewicht |
140.0 g/mol |
IUPAC-Name |
lithium;3,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O5.Li/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
DSNICULMAZJWBF-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C(C(C(=O)O)O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


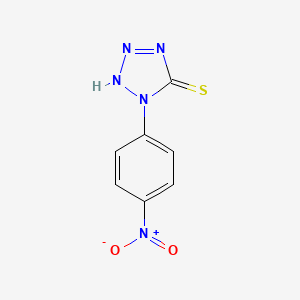
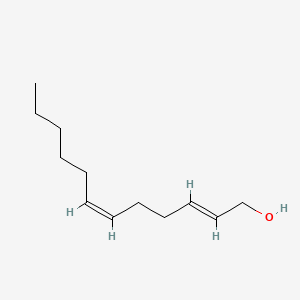

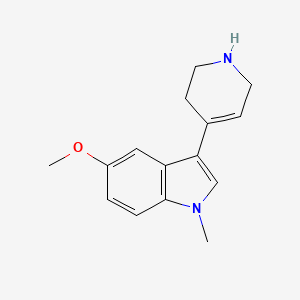
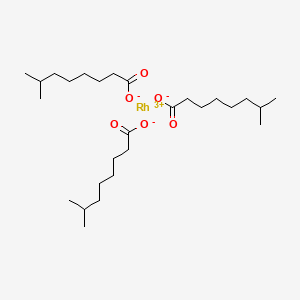
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)
